Evidence 1: Stereoselective Potency and Allosteric Mechanism of Monastrol Enantiomers
Monastrol activity is stereospecific, with (S)-monastrol demonstrating significantly greater potency than both the (R)-enantiomer and the racemic mixture in inhibiting Eg5 ATPase activity [1]. Unlike many ATPase inhibitors, monastrol does not compete with ATP binding but instead acts allosterically by inhibiting microtubule-stimulated ADP release [1]. This contrasts with some other Eg5 inhibitors like BRD9876, which acts as an ATP- and ADP-competitive inhibitor [2].
| Evidence Dimension | Inhibition of Eg5 ATPase activity (enantiomer comparison) |
|---|---|
| Target Compound Data | (S)-monastrol: More potent inhibitor than (R)-enantiomer and racemic monastrol in vitro and in vivo [1]. |
| Comparator Or Baseline | (R)-monastrol: Less potent inhibitor; racemic monastrol: Intermediate potency [1]. |
| Quantified Difference | (S)-monastrol > racemic monastrol > (R)-monastrol in inhibitory potency [1]. |
| Conditions | In vitro Eg5 ATPase assay and in vivo cell-based assays [1]. |
Why This Matters
This demonstrates that using a non-stereochemically defined or racemic sample without verified enantiomeric composition can lead to underestimation of potency and misinterpretation of biological effects.
- [1] Maliga, Z., Kapoor, T. M., & Mitchison, T. J. (2002). Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. Chemistry & Biology, 9(9), 989-996. View Source
- [2] Chen, G. Y., Kang, Y. J., Gayek, A. S., Youyen, W., Tüzel, E., Ohi, R., & Hancock, W. O. (2017). Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity. ACS Chemical Biology, 12(4), 1038-1046. View Source
